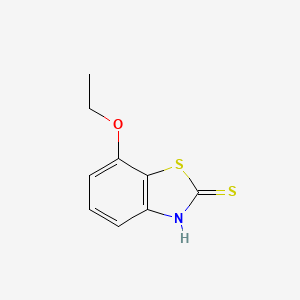

7-Ethoxy-benzothiazole-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NOS2 |

|---|---|

Molecular Weight |

211.3 g/mol |

IUPAC Name |

7-ethoxy-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C9H9NOS2/c1-2-11-7-5-3-4-6-8(7)13-9(12)10-6/h3-5H,2H2,1H3,(H,10,12) |

InChI Key |

DRJXMMJEDPRNJY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1SC(=S)N2 |

Canonical SMILES |

CCOC1=CC=CC2=C1SC(=S)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethoxy Benzothiazole 2 Thiol and Its Analogs

Synthesis of Key Precursors for 7-Ethoxy-benzothiazole-2-thiol

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors. The regioselective synthesis of substituted aminothiophenols and the strategic introduction of the ethoxy group are fundamental steps in this process.

Regioselective Synthesis of 2-Amino-4-ethoxythiophenol and Related Intermediates

The synthesis of the crucial intermediate, 2-amino-4-ethoxythiophenol, often starts from commercially available materials that undergo a series of transformations. A common starting point is 2,4-dinitrophenol, which can be selectively reduced to 2-amino-4-nitrophenol (B125904). orgsyn.org This reduction is a critical step, and various reagents and conditions have been explored to achieve high yields and selectivity. orgsyn.org For instance, the use of sodium sulfide (B99878) in an aqueous ammonia (B1221849) solution has been reported as an effective method. orgsyn.org

Subsequently, the nitro group in 2-amino-4-nitrophenol needs to be converted to a thiol group. This transformation can be a multi-step process. An alternative approach involves the synthesis of 2-amino-4-methoxyphenol, which can be achieved through the hydrogenation of 4-methoxy-2-nitrophenol (B75764) using a palladium-carbon catalyst. prepchem.com While this provides a methoxy-substituted precursor, similar strategies can be adapted for the ethoxy analog. The regioselective synthesis of such substituted aminophenols and aminothiophenols is paramount to ensure the correct positioning of the functional groups on the final benzothiazole (B30560) ring. nih.govnih.govntnu.edu.twresearchgate.net

Strategies for Introducing the Ethoxy Group at Position 7

The introduction of the ethoxy group at the 7-position of the benzothiazole ring system is a key synthetic challenge. One strategy involves starting with a precursor that already contains the ethoxy group at the desired position. For example, a synthetic route could begin with a substituted aniline (B41778) that is then used to construct the benzothiazole ring.

Direct Synthetic Pathways to this compound

Direct synthetic routes to this compound and its analogs offer advantages in terms of atom economy and reduced step count. These methods often involve cyclization reactions or one-pot multicomponent strategies.

Cyclization Reactions Involving Substituted o-Aminothiophenols and Carbon Disulfide

A well-established and direct method for the synthesis of benzothiazole-2-thiols is the reaction of an appropriately substituted o-aminothiophenol with carbon disulfide. nih.govmdpi.com In the case of this compound, the corresponding 2-amino-4-ethoxythiophenol would be the required starting material. This cyclization reaction is typically carried out in the presence of a base and a suitable solvent. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization to form the benzothiazole-2-thiol ring system. The efficiency of this reaction can be influenced by the reaction conditions, including temperature and the choice of base.

An environmentally benign approach for the synthesis of substituted benzothiazole-2-thiols has been reported using tetramethylthiuram disulfide (TMTD) in water, which serves as a source of the C=S group. researchgate.net This method avoids the use of volatile and toxic carbon disulfide.

One-Pot Multicomponent Reactions for Benzothiazole-2-thiol Formation

One-pot multicomponent reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. mdpi.comnih.gov For the synthesis of benzothiazole-2-thiols, a one-pot approach could involve the reaction of an aniline derivative, a sulfur source, and a one-carbon synthon. For instance, a reaction between an ethoxy-substituted aniline, elemental sulfur, and a suitable carbon source could potentially lead to the formation of the desired benzothiazole-2-thiol. nih.govacs.org

Researchers have developed a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425) to synthesize benzothiazoles. mdpi.comnih.gov While this specific example leads to a different substitution pattern at the 2-position, the principle of multicomponent reactions can be adapted for the synthesis of 2-thiol derivatives.

Catalytic Approaches in Benzothiazole-2-thiol Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. nih.govmdpi.comindexcopernicus.com Various catalytic systems have been developed for the synthesis of benzothiazole derivatives.

For the synthesis of 2-substituted benzothiazoles, a wide array of catalysts has been employed, including metal-based catalysts and metal-free alternatives. mdpi.commdpi.com For example, copper-catalyzed reactions have been shown to be effective for the formation of the benzothiazole ring. mdpi.comorganic-chemistry.org While many of these methods focus on the synthesis of 2-aryl or 2-alkyl benzothiazoles, the underlying principles can be extended to the synthesis of 2-thiol derivatives. For instance, a catalytic system could be employed to facilitate the cyclization of an o-aminothiophenol with a suitable thiocarbonyl source.

The use of heterogeneous catalysts is particularly attractive from a green chemistry perspective, as they can be easily recovered and reused. nih.gov Research into catalytic systems for the direct and efficient synthesis of this compound and its analogs is an active area of investigation.

Transition Metal-Catalyzed Cyclizations (e.g., Copper, Palladium, Nickel Catalysis)

Transition metal catalysis offers powerful tools for the construction of the benzothiazole core through intramolecular cyclization reactions. These methods often involve the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.

Copper Catalysis: Copper catalysts are frequently employed for the synthesis of 2-mercaptobenzothiazoles. A mild and efficient method involves the coupling of ortho-haloanilines with potassium O-ethyl dithiocarbonate catalyzed by copper chloride (CuCl) in dimethylformamide (DMF). tandfonline.com This ligand-free approach provides a direct route to the 2-mercaptobenzothiazole (B37678) scaffold. tandfonline.com Another copper-catalyzed approach involves a three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines, which can yield 2-aminobenzothiazoles in high yields. nih.gov The use of copper salts as catalysts is advantageous due to their low cost and toxicity. patsnap.com For instance, the reaction of 2-haloanilines with carbon disulfide and an inorganic metal sulfide in the presence of a copper salt catalyst produces 2-mercaptobenzothiazole derivatives efficiently. patsnap.com

Nickel Catalysis: Nickel catalysis presents a cost-effective and less toxic alternative to palladium for benzothiazole synthesis. nih.gov Nickel(II) salts have proven to be excellent catalysts for the intramolecular oxidative C-H bond functionalization of arylthioureas, leading to 2-aminobenzothiazoles in high yields under mild conditions and with short reaction times. nih.govorganic-chemistry.orgacs.org This method is scalable and maintains high efficiency even at low catalyst loadings. organic-chemistry.orgacs.org Nickel catalysts have also been successfully used in the coupling reaction of benzothiazoles with aryl sulfamates to produce 2-aryl-benzothiazoles. dntb.gov.uauitm.edu.my

Table 1: Comparison of Transition Metal-Catalyzed Syntheses of Benzothiazole Derivatives

| Catalyst System | Starting Materials | Product Type | Key Advantages |

| Copper | o-haloaniline, Potassium O-ethyl dithiocarbonate | 2-Mercaptobenzothiazole | Mild conditions, ligand-free. tandfonline.com |

| Palladium | Thiobenzanilides | 2-Substituted benzothiazoles | High yields, good functional group tolerance. acs.orgnih.gov |

| Nickel | Arylthioureas | 2-Aminobenzothiazoles | Inexpensive, low toxicity, mild conditions, short reaction times. nih.govorganic-chemistry.orgacs.org |

Organocatalysis and Metal-Free Synthetic Routes

To circumvent the use of potentially toxic and expensive metals, organocatalytic and metal-free synthetic routes have gained significant attention. These methods often rely on the inherent reactivity of the starting materials under specific conditions.

A prominent metal-free approach for synthesizing 2-mercaptobenzothiazole derivatives involves the tandem reaction of o-haloanilines and carbon disulfide in the presence of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This method is practical, scalable, and avoids the use of transition metals, making it environmentally friendly. organic-chemistry.org Another strategy employs iodine to promote the condensation of 2-aminothiophenol with aldehydes in DMF to furnish 2-substituted benzothiazoles. organic-chemistry.org Furthermore, visible light-mediated synthesis has emerged as a green alternative, where an in-situ generated disulfide can photosensitize molecular oxygen to facilitate the dehydrogenation step in the reaction between 2-aminothiophenol and aldehydes. organic-chemistry.org

Nanoparticle-Assisted Catalysis (e.g., ZnO-beta Zeolite, NiO Nanorods, Zinc Sulfide Nanoparticles, Nano-Fe2O3)

The use of nanoparticle catalysts in organic synthesis offers several advantages, including high surface area-to-volume ratios, enhanced catalytic activity, and often, facile recovery and reusability.

ZnO-beta Zeolite: This heterogeneous catalyst has been effectively used for the synthesis of benzothiazole derivatives. ncl.res.inaacmanchar.edu.in Its benefits include environmental friendliness, short reaction times, high yields, and simple work-up procedures. ncl.res.in

Nano-Fe2O3: Magnetically separable nano-Fe2O3 has been employed as a recyclable catalyst for the one-pot synthesis of 2-aryl benzimidazoles and benzothiazoles in an aqueous medium. researchgate.netbenthamdirect.com This method is characterized by short reaction times, high yields, and the efficient recycling of the catalyst. researchgate.net Rust-derived Fe2O3 nanoparticles have also been utilized as a green catalyst for synthesizing hydrazinyl thiazole (B1198619) derivatives. nih.gov

Zinc Sulfide (ZnS) Nanoparticles: ZnS nanoparticles, a wide band gap semiconductor, can be synthesized via various methods, including chemical precipitation. tandfonline.comavensonline.orgmocedes.org These nanoparticles have applications as photocatalysts and can be prepared using green synthesis methods. tandfonline.comavensonline.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Utilization of Green Solvents (e.g., Aqueous Media, Deep Eutectic Solvents, Glycerol)

The choice of solvent is a critical factor in the environmental impact of a chemical process.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and low cost. nih.gov The synthesis of benzothiazoles from N-acyl 1,2-aminothiophenols can proceed in water at room temperature without the need for strong acids or metal catalysts. researchgate.net Nano-Fe2O3 has been used as a catalyst for benzothiazole synthesis in water, allowing for easy catalyst recycling. researchgate.net

Deep Eutectic Solvents (DESs): DESs are emerging as environmentally benign alternatives to traditional volatile organic solvents and ionic liquids. rsc.orgresearchgate.net A deep eutectic solvent, [CholineCl][Imidazole]2, has been shown to be an efficient catalyst for the one-pot synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. rsc.orgresearchgate.net

Glycerol (B35011): As a non-toxic, biodegradable, and recyclable liquid, glycerol is an excellent green solvent. nih.gov The synthesis of 2-arylbenzothiazoles has been successfully achieved by reacting 2-aminothiophenols with aromatic aldehydes in glycerol at ambient temperature without a catalyst. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a valuable tool in green chemistry for its ability to significantly reduce reaction times and improve yields. researchgate.net The synthesis of benzothiazoles via the condensation of 2-aminothiophenol with aldehydes can be rapidly achieved under CEM-focused microwave irradiation using glycerol as a green solvent, eliminating the need for a catalyst. researchgate.net This methodology is both economically and environmentally advantageous. researchgate.net

Solvent-Free Reaction Conditions and Their Methodological Advantages

Conducting reactions without a solvent minimizes waste and simplifies product purification. Several methods for benzothiazole synthesis have been adapted to solvent-free conditions.

The one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives has been achieved using a deep eutectic solvent as a catalyst under conventional heating without any additional solvent. rsc.orgresearchgate.net This approach offers high efficiency and the potential for catalyst reuse. rsc.org Similarly, the condensation of 2-aminothiophenol with various fatty acids to form 2-substituted benzothiazoles has been accomplished under microwave irradiation using P4S10 as a catalyst in the absence of a solvent, resulting in high yields. mdpi.com

Table 2: Green Chemistry Approaches in Benzothiazole Synthesis

| Green Principle | Methodology | Catalyst/Conditions | Key Advantages |

| Green Solvents | Reaction in Glycerol | No catalyst, ambient temperature | Non-toxic, biodegradable, recyclable solvent. nih.gov |

| Reaction in Aqueous Media | Nano-Fe2O3 | Environmentally benign, catalyst is recyclable. researchgate.net | |

| Reaction with Deep Eutectic Solvents | [CholineCl][Imidazole]2 | Alternative to toxic solvents, catalyst reusability. rsc.orgresearchgate.net | |

| Microwave-Assisted | Condensation in Glycerol | CEM-focused microwave | Rapid reaction times, high yields, no catalyst. researchgate.net |

| Solvent-Free | Condensation with DES catalyst | [CholineCl][Imidazole]2, heating | Minimized waste, simplified purification. rsc.orgresearchgate.net |

| Condensation with P4S10 | Microwave irradiation | High yields, economical, less time-consuming. mdpi.com |

Development and Application of Recyclable Catalyst Systems

The principles of green chemistry have increasingly guided the development of synthetic routes for heterocyclic compounds, including benzothiazole derivatives. nih.govmdpi.com A key focus in this area is the creation and use of recyclable catalyst systems, which offer significant advantages such as reduced environmental impact, lower operational costs, and simplified product purification. researchgate.net These catalysts are often heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse without a significant loss of catalytic activity. researchgate.netnih.gov

Research into the synthesis of benzothiazoles and their analogs has explored a variety of recyclable catalysts, demonstrating high efficiency and sustainability. These systems are designed to function under milder reaction conditions, minimize waste, and avoid the use of toxic or expensive reagents. nih.gov

Heterogeneous Catalysts:

Several types of solid-supported catalysts have proven effective in synthesizing benzothiazole derivatives.

Tin Pyrophosphate (SnP₂O₇): A novel heterogeneous catalyst, SnP₂O₇, has been used for the condensation reaction of 2-aminothiophenol with various aromatic aldehydes. nih.govmdpi.com This method yields excellent results with high product yields (87–95%) in very short reaction times (8–35 minutes). nih.govmdpi.com A significant advantage of this catalyst is its reusability; it can be used for at least five cycles without any noticeable degradation in its activity. nih.govmdpi.commdpi.com

Silica-Supported Catalysts: Silica serves as a robust and inexpensive support for various catalytic agents.

Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂): This catalyst has been effectively used for the preparation of benzothiazole derivatives from the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. nih.gov Being heterogeneous, the catalyst is easily removed by simple filtration for reuse. nih.gov

Silica-Supported Phosphoric Acid (P₂O₅/SiO₂): In multicomponent reactions, P₂O₅ on SiO₂ acts as an effective acidic catalyst. nih.gov Its role as a strong dehydrating agent facilitates the rapid removal of water, driving the reaction forward. This catalyst is noted for its stability, low toxicity, and ease of handling. nih.gov

Magnetically Separable Nanocatalysts: The integration of magnetic nanoparticles into catalyst design offers a highly efficient method for catalyst recovery.

Copper Ferrite (CuFe₂O₄) Nanoparticles: These recyclable nanoparticles have been successfully employed in the synthesis of 2-thio-substituted benzothiazoles from 2-mercaptobenzothiazole and aryl halides. researchgate.net The reaction proceeds under ligand-free conditions in PEG-400 as a green solvent. The catalyst can be recovered using an external magnet and reused for up to four cycles without a significant loss of activity. researchgate.net

Palladium on Magnetic Nanoparticles (MNPs-phenanthroline-Pd): A highly efficient nano-catalyst was developed for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. mdpi.com This catalyst was recoverable and could be utilized for seven consecutive iterations with excellent yields. mdpi.com

Polymer-Supported Catalysts: Anchoring catalysts to polymer backbones is another effective strategy for creating reusable systems. Polystyrene polymer grafted with iodine acetate (B1210297) has been shown to efficiently promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) compounds. nih.govyoutube.com The catalyst can be recovered by simple filtration and reused multiple times. youtube.com

The table below summarizes the performance of various recyclable heterogeneous catalysts in the synthesis of benzothiazole analogs.

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Recyclability (Cycles) | Reference |

| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | - | 87–95 | ≥5 | nih.govmdpi.commdpi.com |

| NaHSO₄-SiO₂ | o-Aminothiophenol, Acyl Chlorides | Solvent-free | - | Reusable | nih.gov |

| MNPs-phenanthroline-Pd | 2-Aminothiophenol, Substituted Aryl Aldehydes | - | Excellent | 7 | mdpi.com |

| CuFe₂O₄ Nanoparticles | 2-Mercaptobenzothiazole, Aryl Halides | PEG-400, 90 °C | Good-Excellent | 4 | researchgate.net |

| Polystyrene-grafted Iodine Acetate | 2-Aminobenzenethiol, Benzaldehyde | Dichloromethane | 90–95 | Reusable | nih.govyoutube.com |

| Graphitic Carbon Nitride (g-C₃N₄) | 2-Aminothiophenol, Aldehydes | Visible Light, 5-15 min | 89–97 | Multiple | researchgate.net |

Photocatalysts and Green Solvents:

Graphitic Carbon Nitride (g-C₃N₄): A metal-free approach involves the use of graphitic carbon nitride as a recyclable photocatalyst. researchgate.net Under visible light irradiation, g-C₃N₄ effectively catalyzes the synthesis of 2-arylbenzothiazoles with excellent yields (89–97%) in remarkably short reaction times (5–15 minutes). The catalyst demonstrates high stability and can be reused in multiple cycles without significant loss of activity, promoting a greener synthetic process. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as environmentally benign catalysts and reaction media. rsc.org A study demonstrated the use of [CholineCl][Imidazole]₂ as an efficient and reusable catalyst for the one-pot synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions, achieving a maximum yield of 78%. rsc.org

The reusability of these catalysts is a critical factor for their practical application. The following table illustrates the consistent performance of a CuFe₂O₄ nanoparticle catalyst over several cycles.

| Cycle Number | Yield (%) |

| 1 | 91 |

| 2 | 90 |

| 3 | 88 |

| 4 | 87 |

| (Data derived from a study on CuFe₂O₄ nanoparticle catalyzed synthesis of 2-thio-substituted benzothiazoles) researchgate.net |

The development of these recyclable catalyst systems represents a significant advancement in the synthesis of benzothiazole-2-thiol analogs, aligning with the goals of sustainable and efficient chemical production. researchgate.net

Chemical Transformations and Derivatization Strategies for 7 Ethoxy Benzothiazole 2 Thiol

Reactions Involving the C2-Thiol Group

The thiol group at the second position of the benzothiazole (B30560) ring is the most reactive site for many chemical transformations. Its nucleophilic character and susceptibility to oxidation are key to its diverse reactivity. The thiol exists in tautomeric equilibrium with its thione form, 1,3-benzothiazole-2(3H)-thione, with the thione form generally predominating in the solid state. wikipedia.org

S-Alkylation and S-Acylation Reactions for Diverse Derivatives

The sulfur atom of the C2-thiol group is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. These reactions are fundamental for introducing a wide array of functional groups, leading to the synthesis of diverse derivatives.

S-Alkylation involves the reaction of 7-Ethoxy-benzothiazole-2-thiol with various alkylating agents, such as alkyl halides (e.g., bromo or chloro derivatives), in the presence of a base. youtube.com The base deprotonates the thiol, forming a thiolate anion, which then acts as the nucleophile. Common bases and solvents include sodium hydroxide in tetrahydrofuran or triethylamine in dimethylformamide. youtube.com This reaction leads to the formation of 2-alkylthio-7-ethoxy-benzothiazole derivatives.

S-Acylation is the process of attaching an acyl group to the sulfur atom, forming a thioester. This is typically achieved by reacting the thiol with acyl chlorides or acid anhydrides. S-acylation is a crucial post-translational modification for many proteins, where fatty acids are attached to cysteine residues, highlighting the importance of this type of linkage in biological systems. wikipedia.orgma.edu In a synthetic context, this reaction provides a route to 2-acylthio-7-ethoxy-benzothiazole compounds, which can serve as intermediates for further synthesis.

Table 1: Examples of S-Alkylation and S-Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | 7-Ethoxy-2-(methylthio)benzothiazole |

| S-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | 7-Ethoxy-2-(benzylthio)benzothiazole |

| S-Acylation | Acetyl Chloride (CH₃COCl) | S-(7-Ethoxybenzothiazol-2-yl) ethanethioate |

| S-Acylation | Benzoyl Chloride (C₆H₅COCl) | S-(7-Ethoxybenzothiazol-2-yl) benzothioate |

Oxidative Coupling to Form Disulfides (e.g., Dibenzothiazyl Disulfide Analogs)

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This reaction, known as oxidative coupling, is a common transformation for thiols. The resulting product is a bis(7-ethoxy-benzothiazol-2-yl) disulfide, an analog of the commercially significant rubber vulcanization accelerator, 2,2'-dibenzothiazyl disulfide (MBTS). youtube.com

Various oxidizing agents can facilitate this transformation, ranging from simple oxidants like hydrogen peroxide or iodine to more complex systems. For industrial-scale synthesis of MBTS, methods involving the catalytic oxidation with molecular oxygen are employed, often using transition metal complexes as catalysts. libretexts.org This approach is considered environmentally favorable. The cleavage of the S-S bond in the resulting disulfide is also possible under reductive conditions, highlighting the reversible nature of this transformation. masterorganicchemistry.com

Table 2: Conditions for Oxidative Coupling of Thiols

| Oxidizing System | Conditions | Notes |

|---|---|---|

| Oxygen (O₂) / Metal Catalyst | 20-120 °C, 0.01-2.00 MPa | Environmentally friendly method. libretexts.org |

| Hydrogen Peroxide (H₂O₂) | Varies | Common laboratory oxidant. |

| Iodine (I₂) | Varies | Mild oxidant for disulfide formation. |

| Dimethyl sulfoxide (DMSO) / HI | Room Temperature | Acidic conditions for controlled oxidation. youtube.com |

Nucleophilic Substitutions and Thiocarbamate Formation

The deprotonated thiol group (thiolate) is an excellent nucleophile and can participate in substitution reactions. For instance, it can displace leaving groups from other molecules, such as halides from activated aromatic or heterocyclic systems. youtube.com This reactivity allows for the connection of the 7-ethoxy-benzothiazole moiety to other complex structures.

Thiocarbamate formation represents another important derivatization pathway. While direct reactions with isocyanates are a standard method for synthesizing thiocarbamates from thiols, another approach is the Riemschneider thiocarbamate synthesis. This method involves the conversion of alkyl or aryl thiocyanates into thiocarbamates under acidic conditions, followed by hydrolysis. unacademy.com This suggests that a corresponding thiocyanate derivative of 7-ethoxy-benzothiazole could be a precursor to thiocarbamates.

Modifications and Reactions on the Ethoxy-Substituted Benzene (B151609) Ring

The benzene portion of the this compound molecule can also undergo chemical modification, primarily through electrophilic aromatic substitution. The reactivity and orientation of these substitutions are governed by the electronic properties of the existing substituents: the ethoxy group and the fused thiazole (B1198619) ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on the 7-ethoxy-benzothiazole ring system is dictated by the directing effects of the substituents. youtube.comyoutube.com

Ethoxy Group (-OCH₂CH₃): The ethoxy group at position 7 is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Considering the powerful ortho, para-directing effect of the ethoxy group, electrophilic attack is most likely to occur at the positions ortho (C6) and para (C4) to the ethoxy group. The steric hindrance from the fused thiazole ring might influence the ratio of the products.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-7-ethoxy-benzothiazole-2-thiol and 4-Nitro-7-ethoxy-benzothiazole-2-thiol |

| Bromination | Br₂, FeBr₃ | 6-Bromo-7-ethoxy-benzothiazole-2-thiol and 4-Bromo-7-ethoxy-benzothiazole-2-thiol |

| Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-7-ethoxy-benzothiazole-2-thiol and 4-Acetyl-7-ethoxy-benzothiazole-2-thiol |

Derivatization of the Ethoxy Group (e.g., Cleavage or Further Functionalization)

The ethoxy group itself can be a site for chemical modification, although it is generally less reactive than the thiol group or the aromatic ring.

Ether Cleavage: The most common reaction of the ethoxy group is its cleavage under strongly acidic conditions, typically with hydrogen halides like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This would convert the 7-ethoxy group into a 7-hydroxy group, yielding 7-Hydroxy-benzothiazole-2-thiol. This transformation is a standard method for O-dealkylation and can be a route to synthesizing the corresponding phenol derivative.

Further Functionalization: Direct functionalization of the ethyl chain of the ethoxy group without cleaving the ether bond is challenging. However, under specific conditions, such as radical reactions, it might be possible to introduce substituents onto the ethyl group. More commonly, derivatization would involve the complete cleavage of the ethoxy group and subsequent re-alkylation or functionalization of the resulting hydroxyl group.

Formation of Complex Molecular Architectures and Hybrid Compounds

The 7-ethoxy-benzothiazole moiety serves as a valuable synthon for the construction of elaborate molecular frameworks and hybrid systems. These strategies often involve the transformation of the 2-thiol group into a more reactive intermediate, such as a 2-amino or 2-hydrazino group, which can then undergo condensation or cyclization reactions to afford a diverse array of complex structures.

Synthesis of Schiff Base Ligands Incorporating 7-Ethoxy-benzothiazole Moieties

The synthesis of Schiff base ligands derived from this compound typically proceeds through the intermediacy of 7-ethoxy-2-aminobenzothiazole. While specific literature on the synthesis of Schiff bases from the 7-ethoxy isomer is limited, the general synthetic route is well-established for other substituted 2-aminobenzothiazoles. This process involves the condensation reaction between the primary amino group of 2-aminobenzothiazole and an aldehyde or a ketone.

The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with catalytic amounts of an acid (e.g., acetic acid) to facilitate the dehydration process. The resulting Schiff base, characterized by the presence of an azomethine (-C=N-) group, is often a crystalline solid that can be purified by recrystallization.

A variety of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a diverse library of Schiff base ligands. The electronic and steric properties of the resulting ligand can be fine-tuned by the choice of the aldehyde. For instance, the introduction of electron-donating or electron-withdrawing groups on the aldehyde can modulate the electron density on the azomethine nitrogen, which in turn affects the coordination properties of the ligand.

Table 1: Representative Schiff Base Ligands Derived from Substituted 2-Aminobenzothiazoles

| Precursor: 2-Aminobenzothiazole Derivative | Aldehyde/Ketone | Resulting Schiff Base Structure (General) |

| 7-Ethoxy-2-aminobenzothiazole (Hypothetical) | Salicylaldehyde | |

| 6-Ethoxy-2-aminobenzothiazole | 2-Hydroxy-1-naphthaldehyde | |

| 2-Aminobenzothiazole | 4-(Dimethylamino)benzaldehyde |

Note: The synthesis of Schiff bases from 7-ethoxy-2-aminobenzothiazole is presented as a hypothetical example based on established synthetic routes for related compounds, due to a lack of specific literature for this isomer.

Coordination Chemistry and Metal Complexation Studies (e.g., with Cu(II), Co(II), Ni(II), Zn(II), Cd(II) ions)

The complexation reaction is usually carried out by reacting the Schiff base ligand with a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a suitable solvent. The stoichiometry of the resulting metal complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) and the coordination geometry (e.g., tetrahedral, square planar, or octahedral) are influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the reaction conditions.

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with elemental analysis and magnetic susceptibility measurements, are commonly used to characterize the resulting metal complexes and to elucidate their structures. In the FT-IR spectra, a shift in the C=N stretching vibration upon complexation is a key indicator of the coordination of the azomethine nitrogen to the metal center.

Table 2: Expected Coordination Behavior of Schiff Base Ligands with Various Metal Ions

| Metal Ion | Typical Coordination Geometry | Expected Color of the Complex | Magnetic Properties |

| Cu(II) | Square Planar or Distorted Octahedral | Green or Blue | Paramagnetic |

| Co(II) | Tetrahedral or Octahedral | Blue or Pink/Red | Paramagnetic |

| Ni(II) | Square Planar or Octahedral | Red, Green, or Yellow | Diamagnetic (sq. planar), Paramagnetic (octahedral) |

| Zn(II) | Tetrahedral | Colorless | Diamagnetic |

| Cd(II) | Tetrahedral | Colorless | Diamagnetic |

Note: This table is based on the general coordination chemistry of benzothiazole-derived Schiff base ligands and represents the expected behavior for ligands derived from the 7-ethoxy isomer.

Integration into Hybrid Heterocyclic Systems (e.g., with coumarins, hydrazones, triazoles)

The 7-ethoxy-benzothiazole scaffold can be integrated into larger, more complex heterocyclic systems, leading to the formation of hybrid molecules with potentially enhanced properties. This is achieved by reacting a suitably functionalized 7-ethoxy-benzothiazole derivative with other heterocyclic precursors.

Coumarins: The synthesis of benzothiazole-coumarin hybrids can be achieved through various synthetic strategies. One common approach involves the Pechmann condensation of a 7-hydroxycoumarin with a β-ketoester derived from 7-ethoxy-benzothiazole. Alternatively, a pre-formed coumarin aldehyde can be condensed with 7-ethoxy-2-aminobenzothiazole to yield a Schiff base, which can then be part of a larger hybrid system.

Hydrazones: Hydrazone derivatives can be prepared by the condensation of 2-hydrazino-7-ethoxybenzothiazole with various aldehydes or ketones. The resulting hydrazones contain the characteristic -C=N-NH- linkage and are known to be versatile ligands for metal coordination and have interesting biological activities. The synthesis of the 2-hydrazino precursor is a key step and can be achieved from the corresponding 2-aminobenzothiazole.

Triazoles: The integration of a triazole ring with the 7-ethoxy-benzothiazole moiety has been reported. For instance, the synthesis of 5-bromo-7-ethoxy-3-substituted-1,2,4-triazolo-[3,4-b]-benzothiazoles has been achieved starting from 4-bromo-6-ethoxy-2-hydrazino-benzothiazole. This hydrazino derivative can be cyclized with various one-carbon sources to form the triazole ring. For example, reaction with carbon disulfide in the presence of a base leads to the formation of a mercapto-substituted triazole, while reaction with urea can yield a hydroxy-substituted triazole.

Table 3: Examples of Hybrid Heterocyclic Systems Incorporating Substituted Benzothiazoles

| Hybrid System | General Synthetic Strategy | Key Intermediate |

| Benzothiazole-Coumarin | Condensation of a coumarin aldehyde with a 2-aminobenzothiazole. | 7-Ethoxy-2-aminobenzothiazole |

| Benzothiazole-Hydrazone | Condensation of a 2-hydrazinobenzothiazole with an aldehyde or ketone. | 2-Hydrazino-7-ethoxybenzothiazole |

| Benzothiazole-Triazole | Cyclization of a 2-hydrazinobenzothiazole with a one-carbon source. | 2-Hydrazino-7-ethoxybenzothiazole |

Note: The synthetic strategies for coumarin and hydrazone hybrids are based on general methodologies for benzothiazole derivatives, as specific examples for the 7-ethoxy isomer are not widely reported. The triazole synthesis is based on reported literature for a closely related bromo-substituted 7-ethoxybenzothiazole.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Data Analysis, including Ethoxy Proton Signals and Aromatic Region Shifts

The proton NMR (¹H NMR) spectrum of 7-Ethoxy-benzothiazole-2-thiol is anticipated to exhibit distinct signals corresponding to the ethoxy group protons and the protons of the aromatic ring.

The ethoxy group protons would present as a characteristic ethyl pattern:

A triplet signal, integrating to three protons (3H), is expected for the methyl (CH₃) protons. This triplet arises from the coupling with the adjacent methylene (B1212753) (CH₂) protons.

A quartet signal, integrating to two protons (2H), is predicted for the methylene (CH₂) protons, resulting from coupling with the neighboring methyl protons.

The aromatic region of the spectrum would display signals for the three protons on the benzene (B151609) ring. The substitution pattern (an ethoxy group at C7, a sulfur atom at C1, and a nitrogen atom at C3) influences the chemical shifts of these protons. Based on general shielding and deshielding effects in substituted benzene rings, the following approximate chemical shifts are expected:

The proton at position 4 (H-4) would likely appear as a doublet.

The proton at position 5 (H-5) is expected to be a triplet (or a doublet of doublets).

The proton at position 6 (H-6) would likely be a doublet.

The thiol proton (-SH) signal is often broad and its chemical shift can vary depending on solvent and concentration. It may also undergo deuterium (B1214612) exchange upon addition of D₂O.

A hypothetical ¹H NMR data table is presented below, based on typical chemical shift ranges for such structures.

| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Ethoxy CH₃ | Triplet | ~1.4-1.5 |

| Ethoxy CH₂ | Quartet | ~4.0-4.2 |

| Aromatic H-5 | Triplet | ~7.0-7.2 |

| Aromatic H-4/H-6 | Doublet | ~6.8-7.4 |

| Thiol SH | Broad s | Variable |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.

The ethoxy group carbons would appear in the upfield region of the spectrum, with the methyl (CH₃) carbon being the most shielded.

The aromatic carbons would resonate in the range of approximately 110-155 ppm. The carbon atom attached to the ethoxy group (C-7) and the carbons adjacent to the heteroatoms (C-3a and C-7a) will have their chemical shifts significantly influenced.

The thione carbon (C=S) at position 2 is expected to be the most deshielded carbon, appearing at a significantly downfield chemical shift, typically in the range of 180-200 ppm.

A projected ¹³C NMR data table is provided below.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Ethoxy CH₃ | ~15-20 |

| Ethoxy CH₂ | ~60-65 |

| Aromatic C-4 | ~110-115 |

| Aromatic C-5 | ~120-125 |

| Aromatic C-6 | ~115-120 |

| Aromatic C-3a | ~130-135 |

| Aromatic C-7a | ~150-155 |

| Aromatic C-7 | ~145-150 |

| Thione C-2 | ~185-195 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the ethoxy CH₂ and CH₃ signals would confirm their connectivity. In the aromatic region, COSY would establish the adjacencies of H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals (e.g., H-4 to C-4, H-5 to C-5, H-6 to C-6, and the ethoxy protons to their respective carbons).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula. For this compound, the molecular formula is C₉H₉NOS₂. The exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the experimentally measured value.

Data from the closely related isomer, 6-Ethoxy-2-mercaptobenzothiazole, shows an exact mass of 211.01256 for the neutral molecule. massbank.eu The calculated exact mass for C₉H₉NOS₂ is also 211.01256. An experimental HRMS measurement for this compound yielding a mass-to-charge ratio very close to this value would provide strong evidence for the proposed molecular formula.

| Ion | Calculated m/z |

| [C₉H₉NOS₂ + H]⁺ | 212.01985 |

| [C₉H₉NOS₂ + Na]⁺ | 234.00179 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pattern Interpretation

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing valuable structural information. While specific fragmentation data for this compound is not available, the fragmentation pattern of its isomer, 6-Ethoxy-2-mercaptobenzothiazole, can be used for a predictive analysis. massbank.eu

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the neutral loss of ethylene (28 Da) from the ethoxy group, leading to a hydroxy-substituted benzothiazole-2-thiol ion.

Loss of the ethoxy group: Cleavage of the ether bond could result in the loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethanol (B145695) (C₂H₅OH, 46 Da).

Ring cleavage: Fragmentation of the benzothiazole (B30560) ring system can also occur, leading to various smaller fragment ions characteristic of the benzothiazole core.

A hypothetical ESI-MS/MS fragmentation table for the [M+H]⁺ ion of this compound is proposed below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Structure |

| 212.0 | 184.0 | 28 | [M+H - C₂H₄]⁺ (Hydroxy-benzothiazole-2-thiol ion) |

| 212.0 | 166.0 | 46 | [M+H - C₂H₅OH]⁺ (Benzothiazole-thiol radical cation) |

| 212.0 | 139.0 | 73 | [M+H - C₂H₅O - S]⁺ |

This comprehensive spectroscopic analysis, combining various NMR and MS techniques, would enable the complete and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

Key expected vibrational modes include the N-H stretching of the tautomeric thione form, C-S stretching, C=N stretching of the thiazole (B1198619) ring, and the characteristic vibrations of the benzene ring. The ethoxy group would exhibit C-O-C stretching and C-H stretching vibrations from the ethyl chain. For the parent compound, 2-mercaptobenzothiazole (B37678), the thione form is predicted to be more stable, and its dimeric conformation is crucial for analyzing the IR and Raman spectra. The predicted shift in the N-H stretching vibration to a lower wavenumber for the dimer is a key feature.

Table 1: Predicted Characteristic FTIR Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Thiol/Thione (N-H) | Stretching | 3100-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Ethoxy) | Stretching | 2850-2960 |

| Thione (C=S) | Stretching | 1200-1300 |

| Benzothiazole Ring (C=N, C=C) | Stretching | 1400-1600 |

| Ethoxy (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Ethoxy (C-O-C) | Symmetric Stretching | 1020-1075 |

| C-S | Stretching | 600-800 |

Note: The values in this table are approximate and based on characteristic frequencies of similar functional groups and related benzothiazole structures. Experimental verification is required for precise assignments.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule, offering information about conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption Maxima Analysis

Specific UV-Vis absorption maxima for this compound have not been reported in the available literature. However, the UV-Vis spectrum is expected to be influenced by the π-electron system of the benzothiazole core. The electronic transitions would likely be of the π → π* and n → π* types. The presence of the ethoxy group as a substituent on the benzene ring may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted benzothiazole-2-thiol, depending on its electronic effect. For instance, studies on related benzothiazole derivatives show absorption bands in the UV region. The UV absorption spectrum of a mixture of benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) shows absorption maxima that are analyzed to understand the electronic properties of the resulting Schiff base.

X-ray Diffraction Techniques for Crystalline Structure Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

There is no published single-crystal X-ray diffraction data specifically for this compound. However, crystallographic studies on related benzothiazole derivatives provide a framework for what might be expected. For example, the crystal structure of a zinc complex of 2-mercaptobenzothiazole reveals a distorted tetrahedral geometry with the benzothiazole ligand coordinating through the sulfur atom. nih.govnih.gov Such studies highlight the potential for the thiol group in this compound to participate in coordination with metal ions. The analysis of crystal structures of similar compounds also reveals various intermolecular interactions, such as C-H···N and C-H···π interactions, which are crucial for the packing of molecules in the crystal lattice. nih.govnih.gov The ethoxy group at the 7-position would influence the crystal packing through steric and electronic effects.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying molecular systems. For 7-Ethoxy-benzothiazole-2-thiol, DFT calculations have been instrumental in elucidating its fundamental properties.

Geometry Optimization and Conformational Analysis of this compound and its Derivatives

The first step in understanding a molecule's behavior is to determine its most stable three-dimensional structure. DFT methods are widely used for geometry optimization, a process that systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For benzothiazole (B30560) derivatives, this process is crucial as the arrangement of substituent groups can significantly influence their properties. uq.edu.aunih.govmdpi.com

Studies on related benzothiazole structures have shown that the benzothiazole core tends to be nearly planar. uq.edu.aumdpi.com The ethoxy group at the 7-position of this compound can adopt various conformations due to rotation around the C-O bonds. Conformational analysis, often performed alongside geometry optimization, explores these different rotational isomers (rotamers) to identify the most stable arrangement. The presence of intramolecular hydrogen bonding, for instance between a substituent and the thiazole (B1198619) nitrogen, can force the molecule into a planar conformation, which can be a critical factor in its biological activity. uq.edu.au The planarity of such compounds is often a key feature for their interaction with biological targets like amyloid fibrils. uq.edu.au

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Orbital Character)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For benzothiazole derivatives, analysis of the HOMO and LUMO reveals that charge transfer can occur within the molecule. core.ac.ukmgesjournals.com

The character of these frontier orbitals—which atoms contribute most to them—is also crucial. For instance, in many benzothiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This information helps in predicting which parts of the molecule are likely to be involved in chemical reactions.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from DFT calculations that illustrates the charge distribution on the surface of a molecule. It provides a guide to the molecule's reactive sites by showing regions of positive and negative electrostatic potential.

In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red or yellow. Conversely, electron-deficient regions, which are prone to nucleophilic attack, are colored blue. For benzothiazole and its derivatives, MEP analysis can pinpoint the reactive sites and predict how the molecule will interact with other chemical species. scirp.orgscirp.org For example, the nitrogen atom in the thiazole ring often appears as a region of negative potential, indicating its potential to act as a hydrogen bond acceptor or a site for electrophilic attack. scirp.orgscirp.org The distribution of electrostatic potential across the molecule provides a more nuanced view of reactivity than simple atomic charges. scirp.org

Theoretical Spectroscopic Property Prediction (e.g., DFT-NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.gov This is a valuable tool for chemists as it can aid in the structural elucidation of newly synthesized compounds. By comparing the theoretically predicted NMR spectrum with the experimentally measured one, researchers can confirm the structure of a molecule. nrel.govmdpi.com

The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These shielding tensors are then converted into chemical shifts. Studies have shown that DFT calculations can predict both ¹H and ¹³C NMR chemical shifts with a good degree of accuracy, especially when appropriate functionals and basis sets are used. nih.govmdpi.comd-nb.info For complex molecules with multiple possible isomers, comparing experimental and DFT-predicted chemical shifts can be a decisive step in identifying the correct structure. nrel.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound and its derivatives, which have shown a range of biological activities, molecular docking simulations are crucial for understanding their mechanism of action at the molecular level. nih.govnih.gov These simulations can predict how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. nih.gov

Analysis of Specific Interactions within Enzyme Active Sites

The potential inhibitory action of this compound can be rationalized by examining its interactions with the amino acid residues lining the active sites of target enzymes. Computational docking studies, a cornerstone of structure-based drug design, can predict the binding orientation and affinity of a ligand, highlighting key intermolecular forces such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Carbonic Anhydrase: This family of metalloenzymes is a target for diuretics and drugs for glaucoma. Benzothiazole derivatives, particularly those with a sulfonamide group, are known inhibitors of carbonic anhydrase. nih.gov These inhibitors typically coordinate with the zinc ion in the active site via their sulfonamide moiety. Although this compound lacks a sulfonamide group, its thiol group could potentially interact with the zinc ion. The benzothiazole core would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site.

MurB: An essential enzyme in the biosynthesis of peptidoglycan in bacteria, MurB is an attractive target for the development of novel antibiotics. To date, there is a lack of specific published research detailing the interaction of this compound with the active site of MurB. However, the general principles of ligand binding suggest that the benzothiazole ring could form hydrophobic and aromatic stacking interactions with residues in the active site, while the thiol and ethoxy groups could form hydrogen bonds or other polar interactions.

Table 1: Postulated Interactions of this compound with Enzyme Active Sites

| Enzyme | Potential Interacting Residues | Type of Interaction |

| DprE1 | Cys387 | Covalent/Disulfide bond |

| Hydrophobic pocket residues | Hydrophobic interactions | |

| Carbonic Anhydrase | Zinc ion | Metal coordination |

| Hydrophobic pocket residues | Hydrophobic interactions | |

| MurB | Aromatic residues | Aromatic stacking |

| Polar residues | Hydrogen bonding |

This table is based on the analysis of related compounds and general principles of ligand-enzyme interactions, as specific data for this compound is limited.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of the ligand and the protein, and the stability of their complex over time.

Investigation of Ligand Flexibility and Conformations within Biological Environments

MD simulations can track the conformational changes of this compound within the confines of an enzyme's active site. The ethoxy group, being flexible, can adopt various conformations to optimize its fit within a hydrophobic pocket. The simulations can also reveal the stability of the tautomeric form of the 2-thiol group, which can exist in equilibrium with its thione form. The preferred conformation and tautomeric state within the biological environment are crucial for its inhibitory activity.

Assessment of Binding Site Dynamics and Stability of Ligand-Protein Complexes

MD simulations can assess the stability of the complex formed between this compound and its target enzyme. By calculating the root mean square deviation (RMSD) of the protein backbone and the ligand over the simulation time, one can gauge the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, root mean square fluctuation (RMSF) analysis can identify which residues in the binding site are most flexible and how their movement is affected by the presence of the ligand. This information is invaluable for understanding the induced-fit mechanism of binding and for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models Correlating Structural Descriptors with Biological Outcomes

By compiling a dataset of benzothiazole derivatives with their measured biological activities against a particular target, a QSAR model can be developed. This involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates a subset of these descriptors with the observed activity. Such a model, once validated, can be used to predict the activity of new, untested benzothiazole derivatives, including this compound.

Identification of Crucial Physicochemical Parameters Influencing Activity

Table 2: Examples of Descriptors Used in QSAR Studies of Benzothiazole Derivatives

| Descriptor Class | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Polar surface area |

| Topological | Connectivity indices, Shape indices |

This table provides examples of descriptor classes and specific descriptors that are commonly used in QSAR modeling.

Mechanistic Insights into Biological Activities and Structure Activity Relationships

Mechanisms of Action of 7-Ethoxy-benzothiazole-2-thiol and its Derivatives

The anticancer and biological effects of benzothiazole (B30560) derivatives are attributed to a variety of mechanisms at the cellular and molecular level. Research into this class of compounds has revealed their ability to interfere with fundamental processes required for cell survival and proliferation.

Derivatives of the benzothiazole scaffold have been identified as potent inducers of apoptosis, or programmed cell death, a key target for anticancer therapies. The mechanisms often involve halting the cell cycle at specific checkpoints and activating intrinsic cell death pathways.

Studies on various benzothiazole derivatives have shown they can arrest the cell cycle in the G2/M phase. researchgate.net This checkpoint prevents cells from entering mitosis, effectively stopping cell division. This arrest is often a prelude to apoptosis. For instance, one study demonstrated that the most effective benzothiazole derivative tested on MCF7 breast cancer cells arrested the cells at the G2/M phase, which was suggested to be a result of topoisomerase IIα inhibitory properties. researchgate.net

The induction of apoptosis by benzothiazole derivatives frequently proceeds through the mitochondria-mediated intrinsic pathway. nih.gov This pathway is initiated by cellular stress and involves the generation of reactive oxygen species (ROS) and the loss of the mitochondrial transmembrane potential. nih.gov One novel benzothiazole derivative (BTD) was shown to promote the apoptosis of colorectal tumor cells by increasing ROS generation, which in turn triggered the mitochondrial pathway. nih.gov Further research on a substituted bromopyridine acetamide (B32628) derivative of benzothiazole-2-thiol confirmed that it induced apoptosis in HepG2 cancer cells in a concentration-dependent manner. nih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins, and antitumor agents often target this pathway to eliminate cancer cells. nih.gov

The biological activity of this compound derivatives stems from their ability to disrupt critical cellular processes essential for tumor growth and survival. These disruptions occur across multiple domains, from halting the cell division cycle to interfering with enzymatic and signaling functions.

A primary disruptive mechanism is the induction of cell cycle arrest, particularly at the G2/M transition phase, which directly inhibits the proliferation of cancer cells. researchgate.net This interruption of the normal cell cycle progression is a significant antitumor strategy. Furthermore, by initiating apoptosis through the mitochondrial intrinsic pathway, these compounds disrupt the fundamental balance between cell survival and death, leading to the selective elimination of tumor cells. nih.gov This process involves the disruption of mitochondrial integrity and the activation of a cascade of events culminating in cell death. nih.gov

Beyond the cell cycle, these derivatives disrupt cellular homeostasis by inhibiting key enzymes. The inhibition of human carbonic anhydrase isozymes I and II interferes with pH regulation and electrolyte secretion, processes vital for both normal and tumor tissues. nih.govnih.gov Additionally, the modulation of protein kinase signaling pathways, such as the JNK pathway, represents another level of cellular process disruption, altering stress responses and cell fate decisions. nih.gov

Certain benzothiazole derivatives have been shown to interact directly with DNA, which can contribute to their biological effects. The primary mode of interaction for this scaffold appears to be binding within the minor groove of the DNA double helix. researchgate.netniscpr.res.inniscpr.res.in

Molecular dynamics simulations and thermal denaturation studies have shown that benzothiazole (BNTZA) can effectively bind to the minor grooves of AT-rich DNA sequences, slightly stabilizing the DNA structure. niscpr.res.inniscpr.res.in Further mechanistic studies on a specific N-amino tosylated salt derivative of benzothiazole identified it as a DNA minor groove-binding agent. researchgate.netesisresearch.org This compound was found to be a catalytic inhibitor of human topoisomerase IIα, an enzyme that regulates the topological state of DNA. The study suggested that the derivative first interacts with the enzyme and then binds to DNA, but it does not act as a DNA intercalator. researchgate.netesisresearch.org However, a separate study on a benzothiazolyl triazolium derivative suggested it could indeed intercalate into calf thymus DNA to form a stable complex. nih.gov

While DNA binding mechanisms have been explored for the benzothiazole class, there is no information available in the reviewed scientific literature regarding photo cleavage mechanisms for this compound or its direct derivatives.

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by cellular stress and are involved in regulating apoptosis. nih.gov As such, they are a target for therapeutic agents. A study investigating a series of 2-thioether-benzothiazoles for JNK inhibition provided specific structure-activity relationship (SAR) insights relevant to ethoxy-substituted compounds. nih.gov The research found that while the benzothiazole scaffold showed good inhibition potency, substitutions at the 5 or 6 position were critical. Specifically, when an ethoxy group was introduced at this position (compound BI-87G2), the resulting derivative was found to be inactive as a JNK inhibitor. nih.gov This lack of activity was attributed to potential steric hindrance caused by the ethoxy group. nih.gov This finding suggests that this compound and its closely related derivatives are unlikely to function as inhibitors of the JNK pathway.

Enzyme Inhibition Studies and Mechanistic Characterization

The benzothiazole scaffold is a key component in a number of potent enzyme inhibitors. Research has focused particularly on its role in the inhibition of carbonic anhydrases, a family of metalloenzymes crucial to various physiological processes.

The 6-ethoxy-benzothiazole-2-sulfonamide structure is the core of Ethoxzolamide, a well-established and potent inhibitor of human carbonic anhydrase (hCA) isozymes. nih.gov These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide and are involved in pH regulation and other critical physiological processes. nih.gov The cytosolic isoforms hCA I and hCA II are significant targets for diuretic and anti-glaucoma drugs.

While this compound itself has not been the primary focus of these studies, its sulfonamide derivatives have been extensively investigated. Ethoxzolamide demonstrates high inhibitory potency, particularly against hCA II. nih.gov Studies on various benzothiazole-based sulfonamides show a wide range of inhibition constants (Ki) against hCA I and hCA II, highlighting the importance of the specific substitutions on the benzothiazole ring. For example, a series of benzo[b]thiophene-5- and 6-sulfonamides, which are structurally related to benzothiazole sulfonamides, showed potent inhibition of hCA II with Ki values in the low nanomolar range (6.3-8.8 nM) and moderate inhibition of hCA I (63-138 nM). drugbank.com Another study on sulfonamides incorporating imide moieties reported derivatives with Ki values against hCA II as low as 2.4 nM. nih.gov These findings underscore that the ethoxy-benzothiazole scaffold, when functionalized as a sulfonamide, is a highly effective pharmacophore for potent inhibition of carbonic anhydrases, especially hCA II.

Table 1: Inhibition Constants (Ki) of Selected Benzothiazole and Related Sulfonamide Derivatives Against hCA I and hCA II

| Compound Class/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | Source(s) |

|---|---|---|---|

| Ethoxzolamide | - | ~1 | medchemexpress.com |

| Acetazolamide (Reference) | 250 | 12.1 | lookchem.com |

| Benzo[b]thiophene-5-sulfonamides | 63-138 | 6.3-8.8 | drugbank.com |

| Imidazoline-incorporated Sulfonamides | - | 37.6-65.6 | nih.gov |

| Benzthiazole Sulfonamide Analogues | 742 | 44 | nih.gov |

| Aroylhydrazone Sulfonamides (3a-c) | 134-185 | 3.1-17.1 | lookchem.com |

Note: This table presents a selection of data for derivative compounds to illustrate the inhibitory activity of the broader benzothiazole sulfonamide class. The specific compound this compound is a thiol, while the potent carbonic anhydrase inhibitors are typically sulfonamides.

Paraoxonase (PON-1) Enzyme Inhibition

Paraoxonase-1 (PON1) is a calcium-dependent esterase primarily associated with high-density lipoprotein (HDL) in the plasma. nih.gov Its primary physiological role involves the hydrolysis of various substrates, including organophosphates and lipid peroxides, thereby contributing to the body's antioxidant defense system. mdpi.commdpi.com The catalytic activity of PON1 is centered around a dynamic active site containing two calcium ions, one of which is crucial for catalysis. mdpi.com Inhibition of PON1 can occur through various mechanisms, including the displacement of the catalytic calcium ion by other divalent metal ions or the modification of key amino acid residues. mdpi.com For instance, heavy metals like copper, zinc, and mercury have been shown to inhibit PON1 activity. mdpi.com Oxidative stress also negatively impacts PON1, as enzymes like myeloperoxidase (MPO) can inactivate it through the oxidation of specific amino acid residues. mdpi.com

While direct studies on the inhibition of PON1 by this compound are not extensively detailed in the provided results, the general mechanisms of PON1 inhibition provide a framework for understanding potential interactions. Given that PON1 activity can be modulated by compounds binding to its active site or affecting its association with HDL, it is plausible that benzothiazole derivatives could interact with the enzyme. The specific contribution of the 7-ethoxy group and the 2-thiol group of the compound would require targeted enzymatic assays to elucidate the precise mechanism and potency of inhibition.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) Inhibition for Anti-tubercular Activity

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinan, an essential component of the mycobacterial cell wall. nih.govnih.gov This makes DprE1 a highly attractive target for the development of new anti-tubercular drugs, particularly in the face of rising drug resistance. nih.govnih.gov Several benzothiazole-containing compounds have been identified as potent inhibitors of DprE1. nih.gov The mechanism of action for some of these inhibitors involves a covalent modification of the enzyme, leading to its irreversible inactivation. nih.gov

The discovery of benzothiazole derivatives as selective inhibitors of DprE1 highlights the potential of this chemical scaffold in anti-tubercular drug discovery. nih.gov For instance, compounds like BTZ-043 and macozinone, which feature a benzothiazinone core, act as prodrugs that are activated by DprE1, resulting in a "suicide inhibition" mechanism. nih.gov While the specific inhibitory activity of this compound against DprE1 is not explicitly detailed, the established anti-tubercular potential of the broader benzothiazole class suggests it could be a promising candidate for investigation. The ethoxy group at the 7-position and the thiol group at the 2-position would likely influence the compound's binding affinity and reactivity within the DprE1 active site.

Other Enzyme Targets (e.g., Monoamine Oxidase, Heat Shock Protein 90, Cathepsin D)

Beyond the aforementioned enzymes, benzothiazole derivatives have demonstrated inhibitory activity against a range of other important biological targets. nih.gov

Monoamine Oxidase (MAO): MAO enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease and depression. nih.govnih.gov Studies have shown that various benzothiazole derivatives can act as potent and selective inhibitors of both MAO-A and MAO-B isoforms. researchgate.netresearchgate.net The structural features of the benzothiazole scaffold allow for interactions within the active sites of these enzymes. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer. nih.gov Inhibition of Hsp90 is a promising anti-cancer strategy. Benzothiazole-based compounds have been designed as inhibitors of the Hsp90 C-terminal domain, offering an alternative to N-terminal inhibitors and potentially avoiding the induction of the heat shock response. nih.govmdpi.com

Cathepsin D: Cathepsin D is an aspartyl protease involved in various physiological processes, and its dysregulation has been linked to diseases such as cancer and Alzheimer's disease. nih.govnih.gov Inhibitors of cathepsin D often target the aspartyl residues in the catalytic site. nih.govresearchgate.net While direct inhibition by this compound is not specified, the diverse biological activities of benzothiazoles suggest this as a potential area for future investigation.

Structure-Activity Relationship (SAR) of this compound Analogs for Mechanistic Elucidation

Impact of the 7-Ethoxy Group on Biological Activity, Selectivity, and Mechanistic Pathways

The substitution pattern on the benzo portion of the benzothiazole nucleus significantly influences the biological activity of these compounds. nih.gov The position and nature of the substituent can dramatically alter potency and selectivity for different biological targets.

For instance, in the context of anti-inflammatory activity, the presence of an ethoxy group at position five or six of the benzothiazole ring led to inactivity, possibly due to steric hindrance. nih.gov Conversely, in other series of benzothiazole derivatives, substitutions at the 7-position have been shown to be crucial for activity. For example, in a series of Hsp90 inhibitors, a 7'-substituent was found to be essential for potent inhibition. nih.gov Similarly, for certain antibacterial benzothiazole analogues, the presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position enhanced antibacterial activity. nih.gov

Role of the Thiol Group and its Chemical Modifications at Position 2 on Biological Function

The thiol group at the 2-position of the benzothiazole ring is a key functional group that can be readily modified to generate a wide range of derivatives with diverse biological activities. nih.gov The reactivity of the thiol group allows for the introduction of various substituents, leading to the synthesis of 2-thioether, 2-thioester, and other related analogs.

For example, the synthesis of 2-(alkenylthio)-5-aminobenzothiazoles has yielded compounds with significant antifungal activity. nih.gov In another study, the introduction of a 2-nitrothiazole (B159308) moiety at the second position of the benzothiazole nucleus via a thioether linkage resulted in a compound with potent c-Jun N-terminal kinase (JNK) inhibition activity. nih.gov

The nature of the substituent attached to the sulfur atom at position 2 can profoundly impact the compound's biological profile. For example, the length and branching of an alkyl chain at this position can influence antagonistic activity at certain receptors. nih.gov Furthermore, the replacement of the thiol group with other functionalities, such as an amino group, leads to different classes of benzothiazole derivatives with distinct biological properties. rsc.org These observations underscore the importance of the 2-thiol group as a versatile handle for chemical modification to explore and optimize the biological activities of benzothiazole-based compounds.

Effects of Substituents on the Benzothiazole Core (e.g., Halogenation, Electron-Donating/Withdrawing Groups) on Mechanistic Efficacy

Electron-withdrawing groups, such as halogens and nitro groups, have been shown to enhance the biological activities of benzothiazole derivatives in several studies. For instance, the introduction of a chlorine atom at the C-6 position of the benzothiazole ring has been associated with a notable increase in bioactivity compared to other substitutions. nih.gov Similarly, the presence of a nitro group has been identified as a key feature for potent anticancer activity, with compounds bearing this group demonstrating significant inhibition of cancer cell proliferation. nih.gov Fluorine substitution, another form of halogenation, is particularly noteworthy. The addition of a fluorine atom can improve desirable pharmacological properties like metabolic stability, binding affinity for target receptors, and the lipophilic character of the drug. researchgate.net The presence of a nitro or cyano group at the C-6 position has also been found to increase antiproliferative activity. nih.gov